molecular formula C10H12N4 B2417217 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 887571-91-7

5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B2417217
CAS No.: 887571-91-7
M. Wt: 188.234
InChI Key: LQOCGNCNSQGAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrazole and quinoline ring system, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of multicomponent reactions involving anthranilic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to achieve higher yields and purity. The use of solid catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) has been explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern and the presence of a tetrahydroquinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h5H,1-4H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOCGNCNSQGAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=NNC(=C3C=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.